molecular formula C21H23F3N2O3S B11508724 N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide

N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide

Cat. No.: B11508724
M. Wt: 440.5 g/mol
InChI Key: JUXVPVYYVZWMOE-UHFFFAOYSA-N
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Description

N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide is a complex organic compound that features a trifluoromethoxy group, an indole moiety, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of a nitro group can yield the corresponding amine.

Scientific Research Applications

N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity . The trifluoromethoxy group can enhance binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide is unique due to its combination of an indole moiety and a trifluoromethoxy group, which imparts distinct electronic properties and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H23F3N2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C21H23F3N2O3S/c1-13(2)15-4-7-17(8-5-15)30(27,28)25-11-10-18-14(3)26-20-9-6-16(12-19(18)20)29-21(22,23)24/h4-9,12-13,25-26H,10-11H2,1-3H3

InChI Key

JUXVPVYYVZWMOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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